N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide
Description
N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group attached to a quinoline ring system. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-11-17(16-5-3-4-6-18(16)20-12)19(24)22-15-9-7-14(8-10-15)21-13(2)23/h3-11H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYLZKERHTNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Step 1: Formation of Ethyl Quinoline-4-carboxylate
Quinoline-4-carboxylic acid undergoes esterification with ethanol in the presence of concentrated sulfuric acid as a catalyst :
Conditions : Reflux in ethanol, 6–8 hours.
Step 3: Amidation with 4-Acetamidophenylamine
The carbohydrazide reacts with 4-acetamidophenylamine under nucleophilic acyl substitution conditions to yield the final product:
Conditions : Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane, room temperature, 12 hours .
Functional Group Reactivity
The compound undergoes reactions characteristic of its functional groups:
| Functional Group | Reaction Type | Reagents/Conditions | Products |
|---|---|---|---|
| Quinoline C-H bonds | Oxidation | KMnO₄, acidic conditions | Quinoline N-oxide derivatives |
| Acetamido group (-NHCOCH₃) | Hydrolysis | HCl (6M), reflux | 4-Aminophenyl derivative + acetic acid |
| Carboxamide (-CONH-) | Nucleophilic substitution | Alkyl halides, base (K₂CO₃) | N-Alkylated carboxamide derivatives |
Oxidation of Quinoline Core
The methyl-substituted quinoline ring undergoes regioselective oxidation at the C2 position due to electron-donating effects of the methyl group. Potassium permanganate in acidic media generates a quinoline-2-carboxylic acid derivative .
Hydrolysis of Acetamido Group
Acid-catalyzed hydrolysis cleaves the acetamido group via protonation of the carbonyl oxygen, followed by nucleophilic attack by water:
Comparative Reaction Yields
Experimental data from analogous quinoline syntheses :
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Esterification | 85 | 98% |
| Hydrazide formation | 78 | 95% |
| Amidation | 65 | 90% |
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating above 150°C leads to decomposition of the carboxamide group.
-
Photoreactivity : Exposure to UV light induces cyclization between the quinoline and acetamidophenyl groups, forming a tricyclic byproduct.
Scientific Research Applications
Medicinal Chemistry
N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism often involves inhibition of key kinases like Pim-1, which are crucial for cancer cell proliferation .
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics. Its structural analogs have been tested against various bacterial strains with promising results .
Biological Applications
The biological significance of this compound extends beyond anticancer and antimicrobial properties:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as α-glucosidase, which plays a critical role in carbohydrate metabolism. In vitro assays have demonstrated that certain derivatives can effectively inhibit this enzyme, offering potential applications in managing diabetes .
- Histone Deacetylase Inhibition : This compound has shown promise in inhibiting histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, this compound can influence cellular processes such as apoptosis and differentiation.
Material Science
In addition to its biological applications, this compound is explored in material science:
- Fluorescent Materials : The unique structure of this compound allows it to be used in the development of fluorescent materials. These materials can be utilized in various applications, including bioimaging and sensors due to their luminescent properties.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound derivatives against multiple cancer cell lines. Results indicated that compounds with specific substitutions on the quinoline ring exhibited enhanced cytotoxicity compared to others, highlighting the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the inhibition of α-glucosidase by derivatives of this compound demonstrated varying degrees of inhibition, with some compounds showing IC50 values comparable to established inhibitors like acarbose. Molecular docking studies provided insights into the binding interactions at the enzyme's active site, paving the way for rational drug design .
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(4-acetamidophenyl)-Indomethacin amide: This compound also contains an acetamidophenyl group but is attached to an indole ring system.
N-(4-acetamidophenyl)-2-bromobenzamide: This compound features a bromobenzamide group instead of a quinoline ring.
The uniqueness of this compound lies in its specific quinoline structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the compound's synthesis, biological evaluations, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the quinoline core followed by the introduction of the acetamido and carboxamide functionalities. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
| Pseudomonas aeruginosa | 10 | 128 |
The compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with lower Minimum Inhibitory Concentration (MIC) values indicating higher potency against these strains .
Anticancer Activity
This compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound's efficacy was assessed using Sulforhodamine B (SRB) assays.
Table 2: Anticancer Activity Results
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 3.5 | Induction of apoptosis via caspase activation |
| Doxorubicin | 6.0 | Topoisomerase II inhibition |
The results demonstrated that this compound has a lower IC50 value compared to Doxorubicin, indicating stronger antiproliferative effects on MCF-7 cells . The mechanism involves the activation of apoptotic pathways, with significant upregulation of p53 and caspase-9 observed in treated cells.
Case Studies
Several studies have highlighted the potential applications of this compound in clinical settings:
- In Vitro Study on Breast Cancer Cells : A study reported that this compound induced cell cycle arrest at the G1 phase in MCF-7 cells, leading to increased apoptosis rates. Flow cytometric analysis showed a significant increase in G1 phase populations from 46.93% to 62.15% after treatment .
- Synergistic Effects with Other Anticancer Agents : Research indicated that combining this compound with conventional chemotherapeutics enhanced overall cytotoxicity against resistant cancer cell lines .
- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to key targets involved in cancer progression, including EGFR and other tyrosine kinases, which may contribute to its anticancer activity .
Q & A
Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Catalytic hydrogenation : For nitro-group reduction, use 5% Pd/C under hydrogen gas in methanol (room temperature, 1 hour, 97.4% yield) .
- Amide coupling : React intermediates like N-methyl-2-(4-nitrophenyl)ethan-1-amine with quinoline-carboxylic acid derivatives using coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography with ethyl acetate/hexane gradients and recrystallization from methanol .
Q. Optimization Tips :
- Monitor reaction progress via TLC or LC-MS.
- Adjust catalyst loading (e.g., 5–10% Pd/C) to balance cost and efficiency.
- Control temperature to minimize side reactions (e.g., nitro reduction exothermicity).
Q. How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- 1H-NMR : Key peaks include aromatic protons (δ 6.23–8.08 ppm), acetamido NH (δ 12.08 ppm), and methyl groups (δ 1.81–2.23 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 336.2) .
- X-ray crystallography : Resolve bond lengths/angles (e.g., quinoline core planarity, C–C = 0.003 Å, R factor = 0.049) .
Q. Data Interpretation :
- Compare experimental NMR shifts with computational simulations (e.g., DFT).
- Validate hydrogen bonding networks (e.g., intramolecular C–H···O interactions) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., methanol) .
- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., Cox-2 inhibition vs. non-selectivity)?
Methodological Answer:
- Assay standardization : Use isoform-specific Cox-1/Cox-2 enzyme assays (e.g., ovine COX-1 vs. human recombinant COX-2) .
- Control compounds : Include reference inhibitors (e.g., Vioxx for Cox-2, Naproxen for non-selective inhibition) .
- Data normalization : Express IC50 values relative to cell viability (MTT assay) to rule out cytotoxicity artifacts .
Case Study :
A study reported Cox-2 selectivity for a structural analogue (N-(4-acetamidophenyl)indomethacin amide), but conflicting data may arise from assay buffer pH or enzyme source variations .
Q. What catalytic strategies improve the efficiency of quinoline-core formation in this compound?
Methodological Answer:
- Nanocomposite catalysts : Use N-doped graphene quantum dots/CoFe2O4 for Friedländer quinoline synthesis (e.g., 92% yield at 80°C) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 minutes) .
Table 1 : Catalytic Performance Comparison
| Catalyst | Yield (%) | Reaction Time | Temperature (°C) | Reference |
|---|---|---|---|---|
| N-GQDs/CoFe2O4 | 92 | 3 h | 80 | |
| Pd/C (5%) | 97.4 | 1 h | RT | |
| Conventional thermal | 75 | 12 h | 100 |
Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced bioactivity?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the quinoline 2-position to enhance metabolic stability .
- Substituent effects : Replace 4-acetamidophenyl with 4-fluorophenyl to assess halogen bonding interactions (e.g., via X-ray crystallography) .
- Docking simulations : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., Cox-2 active site) .
Case Study :
Analogues with 4-(1-adamantyl)quinoline cores showed improved antitubercular activity due to hydrophobic interactions with mycobacterial enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
